molecular formula C13H17N3O9 B12320524 Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate

Methyl 3,4,5-tris(acetyloxy)-6-azidooxane-2-carboxylate

Cat. No.: B12320524
M. Wt: 359.29 g/mol
InChI Key: PMUZMIKGOMUGFG-UHFFFAOYSA-N
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Description

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE is a chemical compound with the molecular formula C13H19N3O9 and a molecular weight of 361.30466 g/mol . It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation and azidation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Click Chemistry:

Common Reagents and Conditions

    Sodium Azide: Used for the azidation step.

    Acetic Anhydride: Used for acetylation.

    Pyridine: Catalyst for acetylation.

    Copper Catalysts: Used in click chemistry reactions.

Major Products Formed

    Amines: Formed by reduction of the azide group.

    Triazoles: Formed by click chemistry reactions with alkynes.

Scientific Research Applications

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.

    Biology: Utilized in the study of glycosylation processes and the development of glycosylated biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo nucleophilic substitution, reduction, and click chemistry reactions. These reactions enable the compound to form a wide range of products, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2,3,4-TRI-O-ACETYL-BETA-D-GLUCOPYRANURONOSYL AZIDE is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and the synthesis of complex glycosylated molecules .

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUZMIKGOMUGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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